![molecular formula C10H11F3N2 B14168357 Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]- CAS No. 2248-21-7](/img/structure/B14168357.png)
Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C10H12F3N2. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methanimidamide, N,N-dimethyl-N’-phenyl-: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-: The presence of a methyl group instead of a trifluoromethyl group alters its chemical behavior and applications.
Uniqueness
The presence of the trifluoromethyl group in Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- imparts unique properties such as increased lipophilicity and altered electronic effects, making it distinct from its analogs. These properties can enhance its performance in specific applications, particularly in medicinal chemistry and material science.
Propiedades
Número CAS |
2248-21-7 |
|---|---|
Fórmula molecular |
C10H11F3N2 |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]methanimidamide |
InChI |
InChI=1S/C10H11F3N2/c1-15(2)7-14-9-5-3-4-8(6-9)10(11,12)13/h3-7H,1-2H3 |
Clave InChI |
AEFXLAXVBBGXHM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



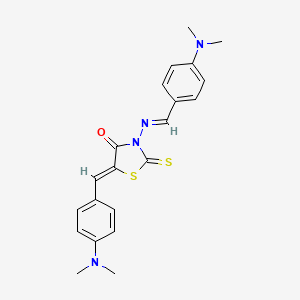
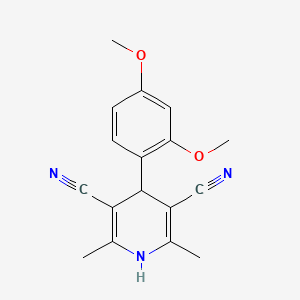
![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)
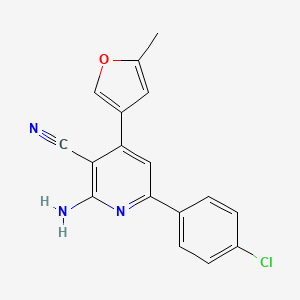


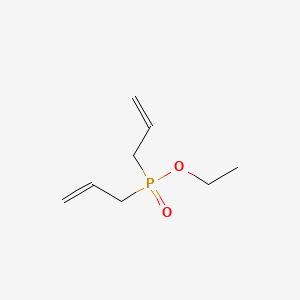
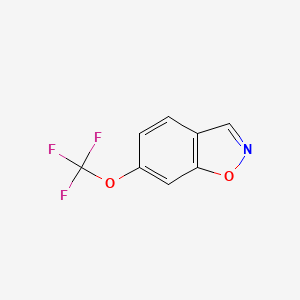

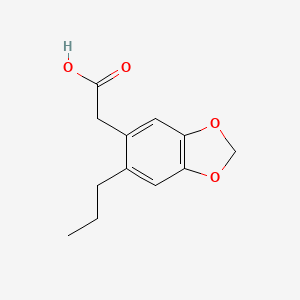
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)


